

Spectroscopic Analysis of 5-Fluoro-1-Phenyl-1H-Pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-fluoro-1-phenyl-1H-pyrazole

CAS No.: 1781334-23-3

Cat. No.: B1449039

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Introduction & Structural Context

The introduction of a fluorine atom at the 5-position of the pyrazole ring, combined with an N1-phenyl group, creates a unique electronic and steric environment. Unlike its 3-fluoro isomer, the 5-fluoro derivative exhibits significant steric interaction between the fluorine atom and the ortho-protons of the phenyl ring. This proximity is the linchpin for spectroscopic differentiation.

Structural Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyrazole ring:

- N1: Attached to the Phenyl ring.^[1]
- N2: The pyridine-like nitrogen.
- C3: Distal carbon (bearing H3).
- C4: Intermediate carbon (bearing H4).
- C5: Proximal carbon (bearing Fluorine).

NMR Spectroscopy: The Definitive Characterization

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The presence of fluorine (

F, spin 1/2, 100% abundance) transforms the analysis, introducing characteristic spin-spin coupling patterns (

and

) that serve as "molecular rulers."

A. F NMR: The Diagnostic Anchor

The

F signal is distinct and free from background interference.^[2]

- Chemical Shift: Expected in the range of -120 to -135 ppm (relative to CFCI). This is typical for heteroaromatic fluorine but will be deshielded relative to aliphatic fluorines due to the aromatic ring current and the electronegative nitrogen at N1.
- Differentiation: The chemical shift alone may not distinguish the 3-F and 5-F isomers definitively without comparative standards. Coupling analysis is required.

B. H NMR: Scalar Coupling Analysis

The proton spectrum will display characteristic splitting due to

F.^[1]

- H4 Proton (C4-H): This proton is vicinal to the fluorine.
 - Multiplicity: Doublet of Doublets (dd). It couples to H3 (Hz) and to F5 ().
 - Coupling Constant (

): Typically 3.0 – 5.0 Hz. This value is diagnostic for vicinal coupling in 5-fluoropyrazoles.

- H3 Proton (C3-H):
 - Multiplicity: Doublet of Doublets (dd). Couples to H4 and weakly to F5 ().
 - Coupling Constant (): Typically 1.0 – 2.5 Hz.
- Phenyl Protons: The ortho-protons of the phenyl ring often appear as a multiplet downfield (7.4–7.8 ppm). In the 5-fluoro isomer, these protons may show broadening or small through-space coupling to fluorine.

C. C NMR: The Carbon Skeleton

Carbon-Fluorine coupling provides the most robust proof of the substitution pattern.

- C5 (ipso-Carbon):
 - Signal: Doublet (d).
 - Coupling (): Large magnitude, ~240 – 270 Hz. This confirms the direct attachment of F to C5.
- C4 (ortho-Carbon):
 - Signal: Doublet (d).
 - Coupling (): 15 – 25 Hz.
- C3 (meta-Carbon):
 - Signal: Doublet (d).

- Coupling ():
):5 – 10 Hz.

D. 2D NMR: Proving Regiochemistry (The "Expert" Protocol)

The most common synthetic pitfall is producing the 3-fluoro isomer instead of the 5-fluoro target. The definitive proof is the HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment.

- Protocol: Run a H-F HOESY.
- Logic:
 - 5-Fluoro Isomer: The F5 atom is spatially close to the ortho-protons of the N1-phenyl ring. Result: Strong Cross-Peak.
 - 3-Fluoro Isomer: The F3 atom is distal to the phenyl ring. Result: No Cross-Peak.

Mass Spectrometry & IR

Mass Spectrometry (EI/ESI)

- Molecular Ion (): The parent peak will be consistent with the formula C H FN .
- Fragmentation:
 - [M-19]

: Loss of F atom.

- [M-20]

: Loss of HF (common in heteroaromatic fluorides).

- m/z 77: Phenyl cation [C

H

]

, confirming the N-phenyl group.

- Ring Cleavage: Loss of HCN or nitrile fragments is typical for pyrazoles.

Infrared Spectroscopy (FT-IR)

- C-F Stretch: A strong band in the region of 1000 – 1100 cm

.

- C=N / C=C Ring Stretch: 1500 – 1600 cm

.

- Absence of N-H: Lack of a band at 3200-3400 cm

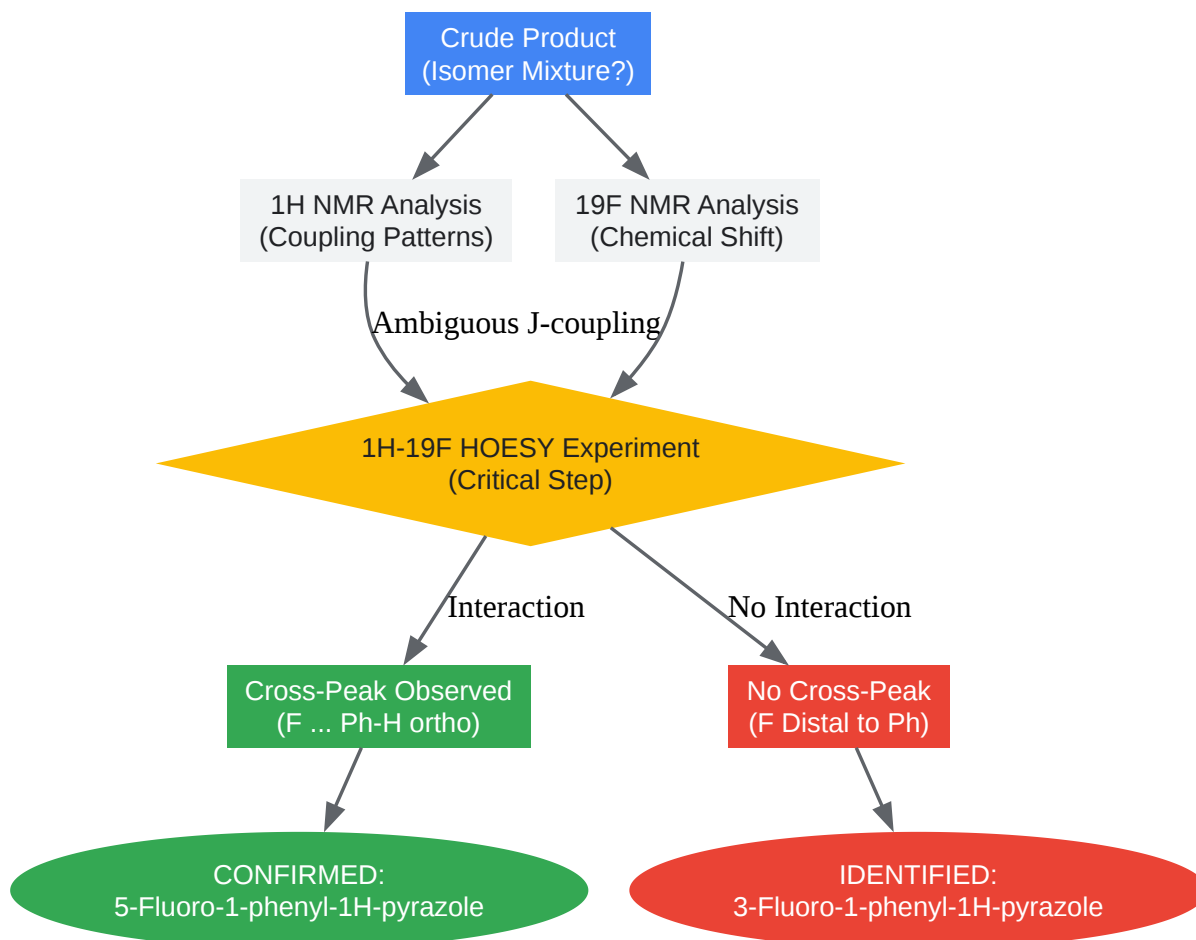
confirms N-substitution (N-phenyl).

Data Summary Table

Nucleus	Assignment	Multiplicity	Coupling Constant ()	Diagnostic Value
F	F-5	Singlet (decoupled)	N/A	Chemical environment (-120 to -135 ppm)
H	H-4	dd	Hz	Vicinal F coupling
H	H-3	dd	Hz	Long-range F coupling
C	C-5 (ipso)	Doublet	Hz	Direct F attachment
C	C-4 (adj)	Doublet	Hz	Proximity to F
NOE	F5 Ph-H	Cross-peak	Through-space	Definitive Regiochemistry Proof

Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the 5-fluoro regioisomer against the common 3-fluoro byproduct.



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Caption: Analytical workflow for distinguishing 5-fluoro and 3-fluoro regioisomers using HOESY NMR.

Experimental Protocol: Step-by-Step Characterization

- Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d

or CDCl

. DMSO is preferred if solubility is an issue or to separate overlapping aromatic signals.

- Acquisition (

H &

F):
 - Acquire a standard

H spectrum (16 scans).
 - Acquire a

F spectrum (switched probe or broadband). Ensure spectral width covers -50 to -200 ppm.
- Acquisition (

C):
 - Acquire a proton-decoupled

C spectrum (1024+ scans recommended due to splitting of signal intensity by Fluorine).
- HOESY Experiment (Validation):
 - Set up a 2D

H-

F HOESY sequence.
 - Mixing time: 300–500 ms (optimized for transient NOE).
 - Look for cross-peaks between the Fluorine signal and the multiplet at 7.4–7.6 ppm (Phenyl ortho-protons).

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